1-(4-Morpholinophenyl)guanidine

Overview

Description

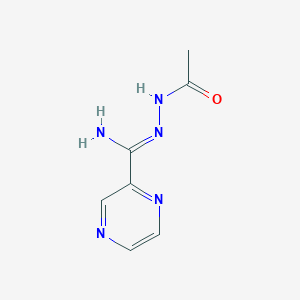

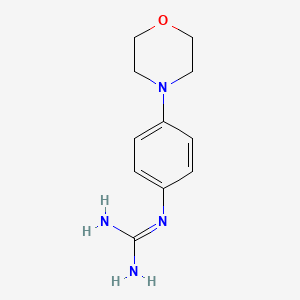

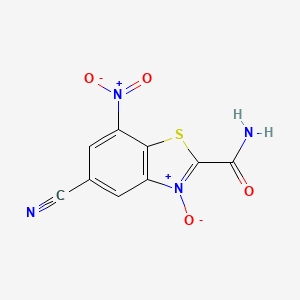

1-(4-Morpholinophenyl)guanidine, also known as MPG , is a chemical compound with the following molecular formula: C₁₁H₁₆N₄O . It belongs to the guanidine family of organic compounds.

Synthesis Analysis

The synthesis of MPG involves the reaction of 4-morpholinophenyl isothiocyanate with ammonium hydroxide . This process yields the desired compound, MPG .

Molecular Structure Analysis

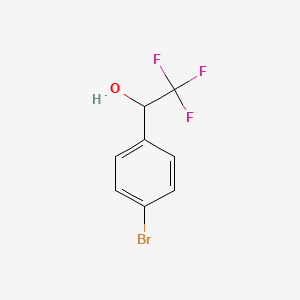

The molecular structure of MPG consists of a guanidine core (guanidinium group) attached to a phenyl ring, which, in turn, bears a morpholine substituent. The guanidine moiety imparts basic properties to MPG, making it a potential candidate for various applications .

Scientific Research Applications

Synthesis of Acyclic Guanidines

Guanidines are one of the most versatile functional groups in chemistry. They are often used in the synthesis of acyclic guanidines, which involves the reaction of an amine with an activated guanidine precursor . This process is crucial in the development of various biological activities .

Guanidylating Agents

Thiourea derivatives have been widely used as guanidylating agents in the synthesis of guanidines . These agents are particularly effective in dichloromethane , a common solvent in organic chemistry.

Preparation of Cyclic Guanidines

Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . Guanidines are used in the preparation of these cyclic guanidines .

DNA Minor Groove Binders

Some guanidines have been found to bind to the minor groove of DNA, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .

Kinase Inhibitors

Guanidines have also been used as kinase inhibitors . Kinases are enzymes that play a key role in cell signaling, and their inhibition can be useful in the treatment of various diseases, including cancer.

α2-Noradrenaline Receptors Antagonists

Guanidines have been found to act as α2-noradrenaline receptors antagonists . These receptors are part of the nervous system, and their antagonism can have various therapeutic effects.

Cell Penetrating Agents

Dendritic guanidines have been found to be efficient analogues of cell penetrating peptides . These compounds can cross biological barriers and deliver drugs and imaging agents to target sites within cells .

Anti-fungal Activity

Guanidine-bearing macrocyclic polyketides, which are synthesized from 4-guanidinobutanoic acid, have been found to have anti-fungal activity . These compounds have been isolated from Streptomyces, a genus of bacteria that is known for producing antibiotics .

Mechanism of Action

Future Directions

: Ichihara, M., Asakawa, D., Yamamoto, A., & Sudo, M. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415(3), 1953–1965. Link : Mol-Instincts. (n.d.). 1-(4-morpholinophenyl)guanidine chemical structure. Link : The Chemistry and Biology of Guanidine Natural Products. (n.d.). Link

properties

IUPAC Name |

2-(4-morpholin-4-ylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZJREQBRCRGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436466 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholinophenyl)guanidine | |

CAS RN |

247234-41-9 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(4-Morpholinophenyl)guanidine in the synthesis of Momelotinib?

A1: 1-(4-Morpholinophenyl)guanidine is a crucial intermediate in the synthesis of Momelotinib, a Janus kinase (JAK) inhibitor. [, ] It serves as the structural component that introduces the 2-aminopyrimidine moiety present in Momelotinib. [, ] This moiety is believed to be essential for the drug's interaction with the JAK enzyme active site.

Q2: How is 1-(4-Morpholinophenyl)guanidine synthesized and incorporated into the Momelotinib synthesis route?

A2: The synthesis of 1-(4-Morpholinophenyl)guanidine is achieved through a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. [] This compound is then reacted with methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate under basic conditions and elevated temperature to form the desired pyrimidine ring system of Momelotinib. [, ] This convergent synthetic approach offers advantages in terms of yield and operational simplicity compared to previous methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)